2-Chloro-4,6-diethyl-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-diethyl-1,3,5-triazine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-diethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethyl groups. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diethyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like ethanol or DCM.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of ethylamine and corresponding acids.
Scientific Research Applications
2-Chloro-4,6-diethyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-diethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to the accumulation of substrates or depletion of products, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in the synthesis of melamine and related compounds.
Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A widely used herbicide with a similar triazine core structure.
Uniqueness
2-Chloro-4,6-diethyl-1,3,5-triazine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other triazine derivatives may not be as effective. For example, its ethyl groups may enhance its solubility in organic solvents, making it more suitable for certain synthetic applications.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-chloro-4,6-diethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H2,1-2H3 |
InChI Key |
XTLZSQZATHNMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)CC |
Origin of Product |
United States |
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